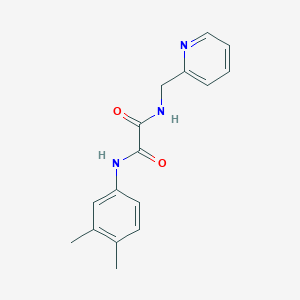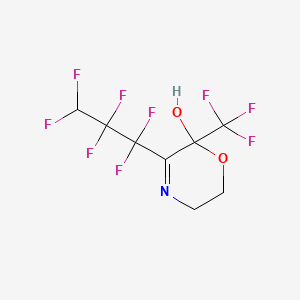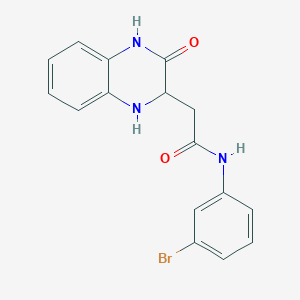
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a small molecule that has been extensively studied in the field of neuroscience. It belongs to the family of translocator protein (TSPO) ligands and is used as a radioligand for imaging neuroinflammation in vivo.
作用机制
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide binds to TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol and porphyrins into the mitochondria, as well as the regulation of apoptosis and inflammation. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory cytokines. It also has neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce neuroinflammation in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in these models. In addition, N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-tumor and anti-inflammatory effects in vitro. However, the exact biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide are still being investigated.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for TSPO. It is also relatively easy to synthesize and label with radioisotopes for imaging studies. However, one limitation of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low brain penetration, which may limit its usefulness in certain applications. In addition, the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is still not fully understood, which may limit its potential therapeutic applications.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of new TSPO ligands with improved brain penetration and selectivity. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in combination with other drugs to improve its therapeutic efficacy. Finally, there is a need for further investigation into the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential therapeutic applications in various neurological disorders.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the condensation of 2-bromoethylamine hydrobromide with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with 2-pyridinemethanol to obtain N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The yield of this reaction is typically around 50% and the purity can be further improved through recrystallization.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in preclinical and clinical studies to investigate various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is a highly selective ligand for TSPO, which is expressed in microglia, astrocytes, and other immune cells in the brain. TSPO expression is upregulated in response to neuroinflammation, making it a valuable biomarker for imaging neuroinflammation in vivo. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been labeled with various radioisotopes such as fluorine-18, carbon-11, and iodine-123 for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-14-5-3-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYKCVAWFQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)



![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)